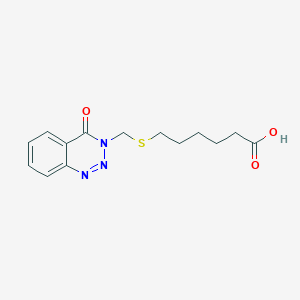

4-Ketobenzotriazine-CH2-S-(CH2)5-COOH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H17N3O3S |

|---|---|

Peso molecular |

307.37 g/mol |

Nombre IUPAC |

6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]hexanoic acid |

InChI |

InChI=1S/C14H17N3O3S/c18-13(19)8-2-1-5-9-21-10-17-14(20)11-6-3-4-7-12(11)15-16-17/h3-4,6-7H,1-2,5,8-10H2,(H,18,19) |

Clave InChI |

QYLIXQGRHFVIQJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Morita-Baylis-Hillman Adduct as a Versatile Hapten Platform: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, properties, and applications of Morita-Baylis-Hillman (MBH) adducts utilized as haptens in immunological studies and drug development. The inherent structural diversity and functional group accessibility of MBH adducts make them a compelling platform for the generation of specific antibodies and the development of targeted immunoassays.

Introduction to Haptens and the Morita-Baylis-Hillman Reaction

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[1][2] The carrier provides the necessary size for recognition by the immune system, while the hapten directs the specificity of the resulting antibodies. This principle is fundamental to the development of immunoassays for small molecules and the generation of therapeutic antibodies.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that combines an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst.[3] The reaction yields densely functionalized molecules known as MBH adducts, which are characterized by an allylic alcohol moiety and substitution at the α-position of the activated alkene.[3][4] The versatility of the MBH reaction allows for the synthesis of a vast library of structurally diverse adducts with tunable properties.[4][5]

Structure and Properties of MBH Adducts as Haptens

The general structure of an MBH adduct provides several key features that are advantageous for its use as a hapten:

-

Core Structure: The fundamental MBH adduct scaffold consists of a hydroxyl group, a double bond, and an electron-withdrawing group (EWG) attached to a carbon backbone. The specific nature of the starting aldehyde/ketone and the activated alkene dictates the overall structure.

-

Functional Handles for Conjugation: The primary hydroxyl group is a readily accessible functional handle for covalent attachment to carrier proteins. This conjugation is essential for rendering the hapten immunogenic.[1] Other functional groups can also be incorporated into the MBH adduct structure to allow for different conjugation chemistries.

-

Tunable Immunogenicity: The structure of the MBH adduct can be systematically modified to alter its immunochemical properties. Variations in the substituents on the aromatic ring or the aliphatic chain can influence antibody recognition and specificity.

Table 1: Physicochemical Properties of Representative MBH Adduct Scaffolds

| Property | General Range/Description | Significance for Hapten Function |

| Molecular Weight | 150 - 500 Da | Small size necessitates conjugation to a carrier protein for immunogenicity.[6] |

| Key Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Alkene (C=C) | The hydroxyl group is the primary site for conjugation to carrier proteins. |

| Solubility | Varies with substituents (hydrophilic/hydrophobic) | Influences handling, conjugation reaction conditions, and bioavailability. |

| Reactivity | The allylic alcohol can be oxidized or esterified. The double bond can undergo addition reactions. | Provides multiple avenues for conjugation and further chemical modification. |

Experimental Protocols

General Synthesis of an MBH Adduct

The Morita-Baylis-Hillman reaction is typically carried out under mild conditions, making it a practical choice for laboratory-scale synthesis.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Activated alkene (e.g., methyl acrylate)

-

Nucleophilic catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Solvent (e.g., dichloromethane, methanol, or solvent-free)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and the activated alkene in the chosen solvent.

-

Add the nucleophilic catalyst (typically 10-30 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can be long, ranging from several hours to days.[3]

-

Upon completion, quench the reaction (e.g., with dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure MBH adduct.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Conjugation of MBH Hapten to a Carrier Protein

To elicit an immune response, the MBH hapten must be covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[6] The activated ester method is a common approach for conjugating haptens with hydroxyl groups.

Materials:

-

MBH hapten

-

Dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride)

-

Activating agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

-

Carrier protein (e.g., BSA)

-

Organic solvent (e.g., dimethylformamide (DMF))

-

Phosphate-buffered saline (PBS)

Procedure:

-

Hapten Activation:

-

React the MBH adduct with a dicarboxylic acid anhydride to introduce a terminal carboxyl group.

-

Activate the carboxyl group by reacting the modified hapten with DCC and NHS in an anhydrous organic solvent to form an NHS ester.

-

-

Protein Conjugation:

-

Dissolve the carrier protein in PBS.

-

Slowly add the activated hapten (NHS ester) solution to the protein solution while stirring gently.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Remove the unreacted hapten and byproducts by dialysis against PBS.

-

-

Characterization of the Conjugate:

Immunological Applications and Signaling Pathways

MBH hapten-carrier conjugates can be used to generate polyclonal or monoclonal antibodies. These antibodies can then be employed in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the sensitive and specific detection of the target MBH adduct.

The biological effects of the MBH adduct or the antibodies generated against it would determine the relevant signaling pathways to investigate. For instance, if an MBH adduct is designed to mimic a natural ligand for a cell surface receptor, its binding could trigger intracellular signaling cascades.

Visualizations

Caption: Experimental workflow for the development of an immunoassay using an MBH adduct as a hapten.

Caption: A generalized signaling pathway potentially modulated by an MBH hapten or its antibody complex.

Conclusion

The Morita-Baylis-Hillman reaction provides a versatile and efficient route to a wide array of functionalized molecules that can serve as effective haptens. The ability to readily tune the structure and properties of MBH adducts offers significant advantages for the development of highly specific antibodies and sensitive immunoassays. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to leverage the potential of MBH haptens in their work. Further exploration into the diverse chemical space of MBH adducts is poised to yield novel tools for diagnostics and therapeutics.

References

- 1. Hapten - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aptamergroup.com [aptamergroup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application and mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH, also known as 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH). Contrary to functioning as a therapeutic agent with a specific pharmacological target, this compound is primarily utilized as a hapten in immunology and related research fields. Its "mechanism of action" is therefore defined by its chemical reactivity and its role in eliciting a specific immune response when conjugated to a larger carrier molecule.

Introduction: The Role as a Hapten

This compound is a small organic molecule that, by itself, is not immunogenic, meaning it cannot induce an immune response. Such molecules are known as haptens. The immunogenicity of a hapten can be achieved by covalently coupling it to a larger carrier molecule, typically a protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting hapten-carrier conjugate is then immunogenic and can be used to generate antibodies that are specific to the hapten.

The key structural feature of this compound for this purpose is the terminal carboxyl group (-COOH) at the end of a spacer arm. This carboxyl group provides a reactive handle for conjugation to primary amine groups (-NH2) present on the surface of carrier proteins, such as the side chains of lysine (B10760008) residues.

Mechanism of Action: Eliciting a Hapten-Specific Immune Response

The core mechanism of action for this compound as a hapten involves the following steps:

-

Hapten-Carrier Conjugation: The carboxyl group of the hapten is chemically linked to the amine groups of a carrier protein. This process creates a multivalent antigen where multiple hapten molecules are displayed on the surface of the carrier protein.

-

Immune Recognition: The hapten-carrier conjugate is introduced into an animal model. The large size of the carrier protein allows the conjugate to be recognized and processed by antigen-presenting cells (APCs) of the immune system.

-

T-Cell Dependent B-Cell Activation: APCs present peptides derived from the carrier protein to helper T-cells. B-cells with surface receptors that recognize the hapten can then bind to the conjugate. With help from the activated T-cells, these B-cells become activated.

-

Antibody Production: Activated B-cells differentiate into plasma cells, which then produce and secrete antibodies that are highly specific for the this compound hapten.

These hapten-specific antibodies can then be harvested and used in various applications, such as immunoassays (e.g., ELISA), immunohistochemistry, and affinity chromatography.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Synonyms | 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid, MBH | |

| Molecular Formula | C14H17N3O3S | |

| Molecular Weight | 323.37 g/mol | N/A |

| CAS Number | Not explicitly found for this specific structure in the search results. A related compound, 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP), has the CAS number 170033-08-6. | |

| Appearance | Solid | N/A |

| Key Functional Group for Conjugation | Carboxylic Acid (-COOH) |

Mandatory Visualization

The following diagrams illustrate the key processes involving this compound as a hapten.

Caption: Chemical conjugation of the hapten to a carrier protein using EDC.

Caption: Simplified signaling pathway of the immune response to a hapten-carrier conjugate.

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a carrier protein using the carbodiimide (B86325) crosslinker EDC. This protocol is based on standard methods for hapten-carrier conjugation.

Objective: To covalently link this compound to Bovine Serum Albumin (BSA) to create an immunogenic conjugate.

Materials:

-

This compound (Hapten)

-

Bovine Serum Albumin (BSA) (Carrier Protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)

-

N-hydroxysuccinimide (NHS) (Optional, to increase efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Desalting column (e.g., Sephadex G-25)

-

Magnetic stirrer and stir bar

-

Reaction tubes

Procedure:

-

Preparation of Reactants:

-

Dissolve the carrier protein (e.g., 10 mg of BSA) in 1 mL of Coupling Buffer.

-

Dissolve the hapten (e.g., 2 mg of this compound) in 0.5 mL of Activation Buffer. A small amount of an organic solvent like DMSO can be used if solubility is an issue, but should not exceed 10% of the final reaction volume.

-

-

Activation of the Hapten:

-

In a separate tube, dissolve EDC (e.g., 10 mg) and NHS (e.g., 5 mg) in 1 mL of cold Activation Buffer immediately before use.

-

Add the EDC/NHS solution to the dissolved hapten.

-

Allow the activation reaction to proceed for 15 minutes at room temperature with gentle stirring. This forms a more stable amine-reactive intermediate.

-

-

Conjugation to the Carrier Protein:

-

Add the activated hapten solution to the carrier protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Equilibrate a desalting column with Coupling Buffer (PBS).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with Coupling Buffer. The larger hapten-carrier conjugate will elute first, while smaller, unreacted hapten and crosslinker molecules will be retained longer.

-

Collect the fractions containing the purified conjugate. The presence of protein can be monitored by measuring the absorbance at 280 nm.

-

-

Characterization and Storage:

-

The degree of hapten conjugation can be determined using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

-

Store the purified conjugate in aliquots at -20°C or -80°C.

-

Caption: Workflow for the EDC-mediated conjugation of a hapten to a carrier protein.

Conclusion

The primary role of this compound in a research and development setting is that of a hapten. Its mechanism of action is not pharmacological but chemical, enabling its conjugation to carrier proteins to produce immunogens. These conjugates are instrumental in the development of specific antibodies for use in a wide array of immunological assays and diagnostic tools. Understanding its function as a hapten is crucial for its effective application in immunology and drug development research.

The Role of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH in Immunological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ketobenzotriazine-CH2-S-(CH2)5-COOH, also known as MBH, is a chemical compound that serves a specific and critical role in the field of immunology as a hapten. Haptens are small molecules that are not immunogenic on their own, meaning they cannot elicit an immune response when administered by themselves. However, when covalently coupled to a larger carrier molecule, typically a protein, they become immunogenic and can induce a specific antibody response. This technical guide provides an in-depth overview of the function of this compound in immunology, focusing on its application in the design of antigens for antibody production and the development of immunoassays.

Introduction to Haptens and their Immunological Significance

The immune system typically recognizes and responds to large molecules, such as proteins and polysaccharides, which present a variety of epitopes (antigenic determinants). Small molecules like this compound are generally too small to be recognized by B-cell receptors and cannot independently activate T-helper cells, which are crucial for a robust antibody response.

The pioneering work of Karl Landsteiner demonstrated that such small molecules, which he termed haptens (from the Greek haptein, meaning "to fasten"), can be made immunogenic by conjugating them to a larger, immunogenic carrier protein. The resulting hapten-carrier conjugate presents the hapten as a novel epitope on the surface of the carrier protein. This allows for the recognition of the hapten by B cells, internalization of the conjugate, and subsequent presentation of peptides from the carrier protein to T-helper cells. This T-cell help then stimulates the B cells to proliferate and differentiate into plasma cells that secrete antibodies specific for the hapten.

Physicochemical Properties and Role of this compound

This compound is structurally characterized by a 4-ketobenzotriazine core linked via a thioether and a five-carbon spacer to a terminal carboxylic acid group. This terminal carboxyl group is the key functional moiety that allows for its covalent conjugation to carrier proteins. The spacer arm is designed to project the hapten away from the carrier protein backbone, thereby increasing its accessibility to B-cell receptors and facilitating a more specific antibody response.

Its primary role in immunology is as a synthetic hapten for the development of specific antibodies. These antibodies can then be utilized in a variety of applications, including:

-

Immunoassays: Development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs), radioimmunoassays (RIAs), or other immunochemical techniques for the detection and quantification of the hapten or related molecules.

-

Drug Development: Generation of antibodies against small molecule drugs or their metabolites for pharmacokinetic and pharmacodynamic studies.

-

Environmental Monitoring: Production of antibodies for the detection of pesticides, toxins, or other small molecule pollutants.

Experimental Protocols

Hapten-Carrier Conjugation using EDC/NHS Chemistry

The following is a general protocol for the conjugation of a carboxyl-containing hapten like this compound to a carrier protein with available primary amine groups (e.g., lysine (B10760008) residues), such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Materials:

-

This compound (MBH)

-

Carrier Protein (e.g., BSA, KLH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Dialysis tubing (10 kDa MWCO) or desalting column

-

Organic solvent (e.g., DMSO or DMF) to dissolve the hapten

Procedure:

-

Hapten Preparation: Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF before diluting it in the Activation Buffer.

-

Activation of Carboxyl Groups:

-

In a reaction tube, add the dissolved hapten.

-

Add a 5-10 fold molar excess of EDC and NHS to the hapten solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.

-

-

Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer at a concentration of 5-10 mg/mL.

-

Conjugation:

-

Immediately add the activated hapten solution to the carrier protein solution. A typical starting molar ratio of hapten to protein is 20:1 to 50:1.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15-30 minutes.

-

Purification:

-

Remove the unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.

-

-

Characterization and Storage:

-

Determine the protein concentration (e.g., by BCA assay).

-

The degree of hapten conjugation can be estimated by methods such as MALDI-TOF mass spectrometry if the hapten has a unique absorbance signature.

-

Store the conjugate at -20°C or -80°C.

-

Immunization Protocol for Antibody Production

The following is a generic

Technical Guide: Physicochemical Properties of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (MBH)

This compound (MBH) is a carboxylated hapten with the CAS Number 221334-33-4. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The key structural features of MBH are:

-

4-Ketobenzotriazine Core: This aromatic heterocyclic moiety serves as the primary antigenic determinant.

-

Thioether Linkage: A flexible and relatively stable linker connecting the core to the spacer arm.

-

Hexanoic Acid Spacer Arm: This six-carbon chain provides spatial separation between the haptenic core and the carrier molecule, which is crucial for proper antibody recognition.

-

Terminal Carboxylic Acid Group: This functional group allows for covalent conjugation to free amine groups on carrier proteins (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) via amide bond formation.

Due to its structure, MBH is primarily used in the design of antigens for the development of specific antibodies for use in immunoassays and other immunological research applications.

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for MBH can be predicted. It is important to note that these are theoretical predictions and must be confirmed by experimental data.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C14H17N3O3S | Derived from the chemical structure. |

| Molecular Weight | 323.37 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Typical for organic molecules of this size and complexity. |

| Aqueous Solubility | Low to moderate. | The presence of the polar carboxylic acid group will enhance water solubility, but the larger, nonpolar benzotriazine and alkyl chain components will limit it. Solubility is expected to be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. |

| Organic Solvent Solubility | Moderate to high. | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). |

| Stability | Generally stable under standard conditions. | The benzotriazine ring is relatively stable. Potential degradation pathways could involve oxidation of the thioether linkage or photodecomposition upon exposure to UV light. Stability in aqueous solutions may be pH-dependent. |

Experimental Protocols for Solubility and Stability Determination

The following sections detail standardized experimental protocols that can be employed to determine the solubility and stability of MBH.

Solubility Determination: Thermodynamic (Shake-Flask) Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of MBH in various solvents at a constant temperature.

Materials:

-

This compound (MBH)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Prepare stock solutions of the test solvents.

-

Addition of Excess Solute: Add an excess amount of MBH to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of MBH in the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of MBH in the original solvent, taking into account the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

This protocol outlines a general approach for assessing the stability of MBH under various environmental conditions.

Objective: To evaluate the degradation of MBH over time when exposed to different conditions such as temperature, pH, and light.

Materials:

-

MBH stock solution of known concentration

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber with controlled light exposure (e.g., ICH Q1B option 2)

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Prepare solutions of MBH in the different aqueous buffers. Aliquot these solutions into multiple vials for each storage condition and time point.

-

Storage Conditions:

-

Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).

-

pH: Utilize the buffered solutions prepared in step 1.

-

Light: Expose a set of vials to a controlled light source in a photostability chamber

-

Methodological & Application

Application Notes and Protocols for the Conjugation of Haptens to Bovine Serum Albumin (BSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haptens are small molecules that are typically not immunogenic on their own. However, when conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), they can elicit a robust immune response. This principle is fundamental in the development of vaccines, diagnostic immunoassays, and in the production of specific antibodies for research and therapeutic purposes. The choice of conjugation chemistry is dictated by the functional groups present on the hapten molecule.

This document provides detailed protocols for the conjugation of haptens to BSA, categorized by the reactive group on the hapten: carboxyl, amine, or sulfhydryl. Each protocol includes a list of necessary reagents and a step-by-step methodology. Additionally, quantitative data for typical conjugation reactions are summarized, and experimental workflows are visualized.

Data Presentation: Quantitative Parameters for Hapten-BSA Conjugation

Successful conjugation of a hapten to BSA depends on several factors, including the molar ratio of reactants and the reaction conditions. The following table summarizes key quantitative data and parameters for consideration.

| Parameter | Carboxyl-Hapten (EDC/NHS) | Amine-Hapten (NHS-Ester) | Sulfhydryl-Hapten (Maleimide) |

| Hapten:BSA Molar Ratio | 20:1 to 100:1 | 20:1 to 50:1 | 10:1 to 30:1 |

| Crosslinker:Hapten Molar Ratio | EDC:Hapten 1:1 to 10:1 | N/A (Directly reactive) | N/A (Pre-activated BSA) |

| NHS:EDC Molar Ratio | 1:1 to 2.5:1 | N/A | N/A |

| BSA Concentration | 5-10 mg/mL | 5-10 mg/mL | 5-10 mg/mL |

| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2-8.5 | 6.5-7.5 |

| Reaction Time | 2-4 hours at room temperature | 1-2 hours at room temperature | 2 hours at room temperature |

| Typical Hapten Density | 5-25 haptens/BSA | 5-20 haptens/BSA | 5-20 haptens/BSA |

Experimental Protocols

Protocol 1: Conjugation of a Carboxyl-Containing Hapten to BSA using EDC/NHS Chemistry

This two-step protocol is preferred for minimizing the cross-linking of the carrier protein BSA.

Materials:

-

Hapten with a carboxyl group

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

-

Quenching Solution (optional): Hydroxylamine (B1172632) or 2-Mercaptoethanol

Procedure:

-

BSA Preparation: Dissolve BSA in Coupling Buffer to a final concentration of 10 mg/mL.

-

Hapten Preparation: Dissolve the carboxyl-containing hapten in Activation Buffer.

-

Activation of Hapten:

-

Add EDC to the hapten solution to a final concentration of ~2 mM.

-

Add Sulfo-NHS to the hapten solution to a final concentration of ~5 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Activated Hapten: Immediately purify the activated hapten using a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS and adjusts the pH for the conjugation step.

-

Conjugation: Immediately add the purified, activated hapten to the BSA solution. A common starting point is a 20-fold molar excess of hapten to BSA.

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

Quenching (Optional): To quench any unreacted NHS-esters, hydroxylamine can be added to a final concentration of 10 mM.

-

Final Purification: Purify the MBH-BSA conjugate using a desalting column or dialysis to remove unreacted hapten and byproducts.

-

Characterization: Determine the hapten-to-protein ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conjugation of an Amine-Containing Hapten to BSA using a Homobifunctional NHS-Ester

This protocol is suitable for haptens that possess a primary amine group.

Materials:

-

Hapten with a primary amine group

-

Bovine Serum Albumin (BSA)

-

Homobifunctional NHS-ester crosslinker (e.g., DSS, BS3)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

BSA Preparation: Dissolve BSA in Coupling Buffer to a concentration of 5-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in DMF or DMSO to a concentration of 10 mg/mL.

-

Activation of BSA: Add the crosslinker solution to the BSA solution at a 10- to 20-fold molar excess.

-

Reaction: Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Purification of Activated BSA: Remove the excess crosslinker using a desalting column equilibrated with Coupling Buffer.

-

Hapten Preparation: Dissolve the amine-containing hapten in Coupling Buffer.

-

Conjugation: Add the hapten solution to the activated BSA solution. A 20- to 50-fold molar excess of hapten is recommended.

-

Reaction: Incubate for 1-2 hours at room temperature.

-

Final Purification: Purify the MBH-BSA conjugate using a desalting column or dialysis.

-

Characterization and Storage: As described in Protocol 1.

Protocol 3: Conjugation of a Sulfhydryl-Containing Hapten to BSA using a Maleimide-Activated Carrier

This method provides a specific conjugation through the sulfhydryl group of the hapten.

Materials:

-

Hapten with a sulfhydryl (-SH) group

-

Maleimide-activated BSA

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 10 mM EDTA, pH 6.5-7.5

-

Desalting column

Procedure:

-

Maleimide-Activated BSA Preparation: If not purchased pre-activated, BSA can be activated using a crosslinker like Sulfo-SMCC. Follow the manufacturer's instructions. Dissolve the maleimide-activated BSA in Conjugation Buffer to a concentration of 10 mg/mL.

-

Hapten Preparation: Dissolve the sulfhydryl-containing hapten in Conjugation Buffer. To prevent oxidation of the sulfhydryl group, this should be done immediately before use.

-

Conjugation: Add the hapten solution to the maleimide-activated BSA solution. A 10- to 20-fold molar excess of hapten over the number of maleimide (B117702) groups on the BSA is a good starting point.

-

Reaction: Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

Quenching (Optional): If a molar excess of hapten is not used, any remaining active maleimide groups can be quenched by adding a sulfhydryl-containing compound like cysteine.

-

Final Purification: Purify the MBH-BSA conjugate using a desalting column or dialysis to remove unreacted hapten and other small molecules.

-

Characterization and Storage: As described in Protocol 1.

Mandatory Visualization

Caption: General experimental workflow for the conjugation of a hapten to BSA.

Caption: Principle of hapten-carrier immunogenicity.

Application Notes and Protocols for 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH Conjugation to KLH Carrier Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the covalent conjugation of the hapten, 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (KBT-linker), to the immunogenic carrier protein, Keyhole Limpet Hemocyanin (KLH). Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. The resulting KBT-KLH conjugate can be used for various applications, including the generation of specific antibodies for immunoassays, diagnostics, and therapeutic antibody development. The described method utilizes the widely adopted carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the carboxylic acid group of the KBT-linker and the primary amine groups on KLH.

Principle of the Method

The conjugation process is a two-step reaction facilitated by EDC and NHS. First, the carboxyl group on the this compound linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the KLH carrier protein to form a stable amide bond, covalently linking the hapten to the protein. This two-step process, often performed as a one-pot reaction, is a controlled method for creating hapten-carrier conjugates.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Catalog # |

| This compound | MedchemExpress | HY-134676 |

| Keyhole Limpet Hemocyanin (KLH) | Thermo Fisher Scientific | 77600 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |

| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |

| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dimethylformamide (DMF) | Sigma-Aldrich | D4551 |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |

| Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| UV-Vis Spectrophotometer |

Protocol 1: Preparation of Reagents

-

MES Buffer (Activation Buffer): Prepare a 0.1 M MES buffer solution, pH 6.0.

-

PBS (Reaction and Dialysis Buffer): Prepare a 1X PBS solution, pH 7.4.

-

KBT-linker Stock Solution: Dissolve 5 mg of this compound in 1 mL of DMF to create a 5 mg/mL stock solution.

-

KLH Solution: Dissolve 10 mg of KLH in 2 mL of PBS. If solubility is an issue, gentle vortexing or sonication can be applied.

-

EDC/NHS Solution: Immediately before use, prepare a solution containing 10 mg/mL of EDC and 10 mg/mL of NHS in MES buffer. EDC is moisture-sensitive and should be handled accordingly.

Protocol 2: Conjugation of KBT-linker to KLH

-

In a 15 mL conical tube, combine 2 mL of the KLH solution (10 mg) with 0.5 mL of the KBT-linker stock solution (2.5 mg).

-

Add 2.5 mL of MES buffer to the mixture.

-

Slowly add 0.5 mL of the freshly prepared EDC/NHS solution to the KBT-KLH mixture while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature with continuous, gentle mixing.

-

To quench the reaction, add hydroxylamine (B1172632) to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

Protocol 3: Purification of the KBT-KLH Conjugate

-

Remove unreacted hapten and crosslinkers by dialyzing the reaction mixture against 1L of PBS at 4°C. Change the dialysis buffer three times over 24 hours.

-

Alternatively, for faster purification, use Zeba™ Spin Desalting Columns according to the manufacturer's instructions.

-

After purification, determine the protein concentration of the KBT-KLH conjugate using a BCA protein assay.

-

The conjugate can be stored at -20°C for long-term use.

Protocol 4: Characterization of the KBT-KLH Conjugate

Determination of Hapten-to-Protein Ratio (Hapten Density)

The degree of conjugation can be estimated by UV-Vis spectrophotometry.

-

Measure the absorbance of the KBT-KLH conjugate at 280 nm and at the wavelength of maximum absorbance for the KBT hapten (to be determined experimentally, but likely in the UV range).

-

Measure the absorbance of the unconjugated KLH at the same wavelengths.

-

The contribution of the hapten to the absorbance at 280 nm can be corrected for, and the molar substitution ratio can be calculated using the Beer-Lambert law.

SDS-PAGE Analysis

-

Run the KBT-KLH conjugate, along with unconjugated KLH as a control, on an SDS-PAGE gel.

-

A successful conjugation will result in a shift in the molecular weight of the KLH bands, indicating the attachment of the hapten.

Data Presentation

Table 1: Reagent Quantities for KBT-KLH Conjugation

| Component | Amount | Molar Ratio (approx.) |

| KLH | 10 mg | 1 |

| KBT-linker | 2.5 mg | ~200 |

| EDC | 5 mg | ~650 |

| NHS | 5 mg | ~1100 |

Table 2: Expected Outcomes of Conjugate Characterization

| Analysis Method | Expected Result for Successful Conjugation |

| BCA Assay | Protein recovery of >70% after purification. |

| UV-Vis Spectroscopy | Increased absorbance at the λmax of the KBT hapten compared to unconjugated KLH. |

| SDS-PAGE | Higher apparent molecular weight of the KBT-KLH conjugate compared to unconjugated KLH. |

Visualizations

Characterization of Morita-Baylis-Hillman (MBH)-Protein Conjugates by MALDI-MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), targeted protein therapeutics, and diagnostic probes. The Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction, offers a unique avenue for protein bioconjugation. This reaction typically proceeds via a Michael-type addition, targeting nucleophilic residues on the protein surface, such as cysteine and lysine, to form stable covalent adducts.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique ideally suited for the analysis of large, non-volatile biomolecules like proteins and their conjugates.[1] Its speed, sensitivity, and tolerance to complex mixtures make it an invaluable tool for confirming successful conjugation, determining the extent of modification, and assessing the homogeneity of the final product.[2]

This application note provides a detailed protocol for the synthesis and subsequent characterization of MBH-protein conjugates using MALDI-Time-of-Flight (TOF)-MS.

Principle of the Method

The workflow involves two key stages: the conjugation of a protein with an MBH reagent and the analysis of the resulting conjugate by MALDI-MS. The MBH reaction creates a covalent bond between the protein and the MBH reagent, resulting in a predictable mass shift. MALDI-MS is then used to measure the mass of the intact protein before and after conjugation. The observed mass difference corresponds to the mass of the added MBH adduct(s), allowing for the determination of the conjugation ratio (number of MBH molecules per protein).

Experimental Protocols

Materials and Reagents

-

Protein: Lysozyme (from chicken egg white, ~14.3 kDa)

-

MBH Reagent: Activated alkene (e.g., a functionalized acrylate (B77674) or enone)

-

Solvent: Phosphate-Buffered Saline (PBS), pH 7.4

-

MALDI Matrix: Sinapinic Acid (SA)[3]

-

Matrix Solvent: 50:50 (v/v) Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)[4]

-

MALDI Target Plate

-

MALDI-TOF Mass Spectrometer

Protocol 1: MBH-Protein Conjugation (Michael Addition)

-

Protein Preparation: Dissolve the protein (e.g., Lysozyme) in PBS buffer (pH 7.4) to a final concentration of 1 mg/mL.

-

MBH Reagent Preparation: Prepare a stock solution of the MBH reagent in a compatible organic solvent (e.g., DMSO) at a concentration of 10 mM.

-

Conjugation Reaction: Add the MBH reagent stock solution to the protein solution at a desired molar excess (e.g., 10-fold or 20-fold).

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.[5]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a thiol group, such as L-cysteine, to react with any excess MBH reagent.

-

Purification: Remove excess, unreacted MBH reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS buffer.

Protocol 2: MALDI-MS Sample Preparation

-

Matrix Solution Preparation: Prepare a saturated solution of Sinapinic Acid (SA) in the matrix solvent (50% acetonitrile, 0.1% TFA).[6] Vortex vigorously and centrifuge briefly to pellet any undissolved matrix. Use the supernatant for spotting.[7]

-

Sample Dilution: Dilute the unconjugated protein and the purified MBH-protein conjugate samples to a final concentration of approximately 10 pmol/µL in 0.1% TFA.

-

MALDI Spotting (Dried-Droplet Method): a. Mix 1 µL of the protein sample (unconjugated or conjugated) with 1 µL of the SA matrix solution directly on the MALDI target plate. b. Allow the mixture to air-dry completely at room temperature, forming a co-crystalline spot.[6]

Protocol 3: MALDI-TOF-MS Data Acquisition and Analysis

-

Instrument Calibration: Calibrate the MALDI-TOF mass spectrometer using a standard protein mixture with known molecular weights.

-

Data Acquisition: Acquire mass spectra for both the unconjugated protein and the MBH-protein conjugate samples in positive ion linear mode. This mode is generally preferred for intact protein analysis.[8]

-

Data Analysis: a. Determine the average molecular weight of the unconjugated protein from its mass spectrum. b. Determine the average molecular weight of the MBH-protein conjugate from its mass spectrum. c. Calculate the mass shift by subtracting the mass of the unconjugated protein from the mass of the conjugate. d. Determine the number of conjugated MBH molecules (conjugation ratio) by dividing the total mass shift by the molecular weight of a single MBH adduct.

Data Presentation

The quantitative results from the MALDI-MS analysis can be summarized in a table for clear comparison. The following is an illustrative example of expected data for the conjugation of Lysozyme with a hypothetical MBH reagent (MW = 300 Da).

| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conjugation Ratio (MBH:Protein) |

| Unconjugated Lysozyme | 14307 | 14305 | - | 0 |

| MBH-Lysozyme Conjugate (10-fold excess) | - | 14606 | 301 | ~1 |

| MBH-Lysozyme Conjugate (20-fold excess) | - | 14908 | 603 | ~2 |

Note: The observed mass shift may not be an exact multiple of the MBH reagent's mass due to isotopic distribution and instrument calibration.

Mandatory Visualizations

Caption: Experimental workflow for MBH-protein conjugation and MALDI-MS characterization.

Caption: Simplified signaling pathway of Michael addition for MBH-protein conjugation.

References

- 1. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Sinapic Acid MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]

- 4. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteochem.com [proteochem.com]

- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Determination of Hapten Density of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of haptens to carrier proteins is a critical step in the development of immunoassays and vaccines. The hapten density, or the number of hapten molecules conjugated to each carrier protein molecule, significantly influences the immunogenicity of the resulting conjugate and the sensitivity and specificity of subsequent assays. This application note provides detailed protocols for the synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (KBT-hapten) protein conjugates and the subsequent determination of hapten density using three common analytical methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), UV-Vis Spectrophotometry, and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay.

The KBT-hapten, 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid, possesses a terminal carboxyl group, making it suitable for conjugation to primary amines on carrier proteins via carbodiimide (B86325) chemistry.

Experimental Workflow

The overall workflow for determining the hapten density of KBT-protein conjugates involves the synthesis of the conjugate followed by its characterization using one or more analytical techniques.

Protocol 1: Synthesis of KBT-Hapten Protein Conjugate using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxyl group of the KBT-hapten to primary amines (e.g., lysine (B10760008) residues) of a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), using a two-step carbodiimide reaction.

Materials:

-

KBT-Hapten (this compound)

-

Carrier Protein (e.g., BSA, KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Carrier Protein Preparation: Dissolve the carrier protein in the Activation Buffer at a concentration of 10 mg/mL.

-

Hapten Preparation: Dissolve the KBT-hapten in an organic solvent such as DMSO or DMF to create a stock solution (e.g., 50 mg/mL).

-

Activation of Hapten:

-

Add a 20-fold molar excess of the KBT-hapten stock solution to the carrier protein solution.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the hapten-protein mixture.

-

-

Incubation: Gently mix the reaction solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the hapten.

-

Conjugation:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Remove excess hapten and reaction by-products by passing the conjugate solution through a desalting column equilibrated with PBS.

-

Concentration Determination: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

Protocol 2: Determination of Hapten Density by MALDI-TOF MS

MALDI-TOF MS directly measures the molecular weight of the unconjugated carrier protein and the hapten-protein conjugate. The difference in mass allows for the calculation of the average number of haptens per protein molecule.

Materials:

-

Unconjugated Carrier Protein

-

KBT-Hapten-Protein Conjugate

-

MALDI Matrix (e.g., Sinapinic acid for proteins >10 kDa)

-

Matrix Solvent (e.g., a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water)

-

MALDI Target Plate

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the unconjugated carrier protein in water or a suitable buffer.

-

Prepare a 1 mg/mL solution of the KBT-hapten-protein conjugate in water or a suitable buffer.

-

-

Matrix Preparation: Prepare a saturated solution of the sinapinic acid matrix in the matrix solvent.

-

Spotting the Plate:

-

Mix the protein sample (unconjugated or conjugated) with the matrix solution in a 1:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air dry completely, forming co-crystals of the sample and matrix.

-

-

Data Acquisition:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectra for both the unconjugated and conjugated protein samples in the appropriate mass range.

-

-

Data Analysis:

-

Determine the average molecular weight (MW) of the major peaks for both the unconjugated protein (MW_protein) and the conjugated protein (MW_conjugate).

-

Calculate the hapten density using the following formula:

Hapten Density = (MW_conjugate - MW_protein) / MW_hapten

Where MW_hapten for KBT-hapten is approximately 323.39 g/mol .

-

Protocol 3: Determination of Hapten Density by UV-Vis Spectrophotometry

This method relies on the unique UV absorbance of the KBT-hapten. If the hapten has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm, the hapten density can be calculated.

Note: The molar extinction coefficient (ε) of the KBT-hapten at a specific wavelength (λ_max) is required for this calculation. This value may need to be determined experimentally if it is not available in the literature. Benzotriazole derivatives are known to absorb UV radiation.

Materials:

Spectrophotometric Analysis of Hapten-Carrier Conjugation: Application Notes and Protocols for Researchers

Introduction

The generation of a robust immune response against small molecules, or haptens, is a cornerstone of various biomedical research and diagnostic applications, including vaccine development and immunoassay design. Haptens, being non-immunogenic on their own, require covalent coupling to larger carrier proteins to elicit an antibody response. The efficiency of this conjugation, specifically the number of hapten molecules attached to each carrier protein molecule (hapten density), is a critical parameter that influences the resulting antibody affinity and titer.[1][2][3] This document provides a detailed protocol for the conjugation of a model hapten and its subsequent spectrophotometric analysis to determine the hapten-to-protein molar ratio.

Spectrophotometry offers a rapid, accessible, and non-destructive method for quantifying hapten density, provided the hapten possesses a unique chromophore with a distinct absorbance spectrum from that of the carrier protein.[1][4] This method relies on the Beer-Lambert law to determine the concentration of the hapten and the protein in the conjugate solution.

I. Principle of Spectrophotometric Analysis

The quantification of hapten conjugation via spectrophotometry is based on the differential absorbance spectra of the hapten and the carrier protein. By measuring the absorbance of the conjugate at two specific wavelengths—one where the hapten absorbs maximally and the other where the protein absorbs maximally—the concentration of each component can be determined.

The following diagram illustrates the logical workflow of this analytical method:

Caption: Principle of Spectrophotometric Quantification.

II. Experimental Protocols

This section details the protocols for hapten activation, conjugation to a carrier protein (Bovine Serum Albumin, BSA), and subsequent purification. The following protocols are generalized and may require optimization for specific haptens.

Materials and Reagents

-

Hapten with a carboxyl group (e.g., a hypothetical MBH hapten)

-

Bovine Serum Albumin (BSA)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Protocol 1: Activation of Carboxylated Hapten

This protocol describes the activation of a hapten containing a carboxylic acid group to an NHS ester, rendering it reactive towards the primary amines of the carrier protein.

-

Dissolve the carboxylated hapten in anhydrous DMF to a final concentration of 100 mM.

-

Add NHS to the hapten solution to a final concentration of 125 mM.

-

Add EDC to the solution to a final concentration of 125 mM.

-

Incubate the reaction mixture at room temperature for 4 hours with gentle stirring, protected from light.

Protocol 2: Conjugation of Activated Hapten to BSA

-

Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.

-

Slowly add the activated hapten-NHS ester solution to the BSA solution at various molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 hapten:BSA).

-

Incubate the reaction mixture at 4°C overnight with gentle stirring.

Protocol 3: Purification of the Hapten-BSA Conjugate

-

Transfer the conjugation reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.

-

After dialysis, centrifuge the conjugate solution at 10,000 x g for 15 minutes to remove any precipitate.

-

Collect the supernatant containing the purified hapten-BSA conjugate.

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental Workflow for Hapten-Protein Conjugation.

III. Spectrophotometric Quantification of Hapten Density

Principle

The concentration of the protein in the conjugate is determined by measuring the absorbance at 280 nm, characteristic of tryptophan and tyrosine residues. The concentration of the hapten is determined by measuring the absorbance at its maximum absorbance wavelength (λ_max), correcting for any contribution from the protein at this wavelength.

Procedure

-

Determine the λ_max of the free hapten by scanning its absorbance from 200 to 400 nm.

-

Measure the absorbance of the purified hapten-BSA conjugate solution at 280 nm (A_280) and at the λ_max of the hapten (A_hapten).

-

Calculate the concentration of the protein and the hapten using the equations below.

Calculations

The following equations are used to calculate the molar concentrations of the protein and the hapten in the conjugate solution:

1. Protein Concentration:

C_protein (M) = (A_280 - (A_hapten × CF)) / ε_protein

Where:

-

C_protein: Molar concentration of the protein

-

A_280: Absorbance of the conjugate at 280 nm

-

A_hapten: Absorbance of the conjugate at the hapten's λ_max

-

CF (Correction Factor): Ratio of the protein's absorbance at the hapten's λ_max to its absorbance at 280 nm (A_λ_max_protein / A_280_protein)

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹)[5]

2. Hapten Concentration:

C_hapten (M) = (A_hapten - (A_280_protein × C_protein)) / ε_hapten

Where:

-

C_hapten: Molar concentration of the hapten

-

A_280_protein: Absorbance of the protein at 280 nm (can be estimated from C_protein and ε_protein)

-

ε_hapten: Molar extinction coefficient of the hapten at its λ_max

3. Hapten to Protein Molar Ratio:

Molar Ratio = C_hapten / C_protein

IV. Data Presentation

The following tables present example data for the spectrophotometric analysis of a hypothetical MBH hapten conjugated to BSA.

Table 1: Molar Extinction Coefficients and Correction Factor

| Analyte | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Wavelength (nm) | Correction Factor (CF) |

| BSA | 43,824 | 280 | 0.1 (assumed) |

| MBH Hapten | 15,000 | 340 (assumed λ_max) | - |

Table 2: Spectrophotometric Data for MBH-BSA Conjugates

| Hapten:BSA Molar Ratio (Input) | Absorbance at 280 nm (A_280) | Absorbance at 340 nm (A_hapten) |

| 5:1 | 0.685 | 0.152 |

| 10:1 | 0.710 | 0.298 |

| 20:1 | 0.745 | 0.585 |

| 40:1 | 0.790 | 0.850 |

Table 3: Calculated Hapten Density

| Hapten:BSA Molar Ratio (Input) | Protein Concentration (µM) | Hapten Concentration (µM) | Calculated Hapten:Protein Molar Ratio |

| 5:1 | 15.2 | 45.5 | 3.0 |

| 10:1 | 15.5 | 92.1 | 5.9 |

| 20:1 | 16.0 | 185.3 | 11.6 |

| 40:1 | 16.5 | 270.8 | 16.4 |

V. Alternative and Confirmatory Methods

While spectrophotometry is a convenient method, other techniques can be used to determine hapten density, especially when the hapten lacks a distinct chromophore.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique directly measures the mass of the conjugate, and the increase in mass compared to the unconjugated protein corresponds to the number of attached hapten molecules.[1][6][7][8]

-

Trinitrobenzene Sulfonic Acid (TNBS) Assay: This colorimetric assay quantifies the number of free primary amino groups (e.g., lysine (B10760008) residues) on the protein before and after conjugation. The reduction in free amines indicates the extent of hapten conjugation.[1][8]

-

Fluorescence Spectroscopy: If the hapten is fluorescent or if conjugation quenches the intrinsic fluorescence of the protein's tryptophan residues, fluorescence measurements can be used to estimate hapten density.[1][4]

VI. Conclusion

The successful generation of anti-hapten antibodies is highly dependent on the quality of the hapten-carrier conjugate. Spectrophotometric analysis provides a straightforward and accessible method for determining hapten density, a critical parameter for optimizing immunogenicity. The protocols and data presented in these application notes serve as a guide for researchers to effectively conjugate haptens to carrier proteins and to accurately characterize the resulting conjugates. For haptens without suitable spectral properties, alternative methods such as MALDI-TOF MS or colorimetric assays should be considered.

References

- 1. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low conjugation efficiency of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH

Welcome to the technical support center for 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (referred to herein as KBH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of KBH in bioconjugation experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the conjugation of KBH to proteins and other biomolecules, presented in a question-and-answer format.

Question 1: My conjugation efficiency is significantly lower than expected. What are the primary factors I should investigate?

Low conjugation efficiency is a common issue that can typically be traced back to one of three areas: the reagents, the reaction conditions, or the protein being labeled.

-

Reagent Quality: Ensure that the KBH, EDC, and NHS/Sulfo-NHS are properly stored and have not expired. EDC is particularly moisture-sensitive and should be stored in a desiccator.[1][2][3][]

-

Reaction Conditions: Suboptimal pH, incorrect buffer composition, or inappropriate reactant concentrations can drastically reduce yields.

-

Protein Viability: The target protein may have issues such as a low number of available amine groups, or the presence of interfering substances.[5]

Question 2: What are the optimal buffer and pH conditions for the two-step EDC/NHS conjugation of KBH?

The conjugation process involves two critical pH-dependent steps:

-

Carboxyl Activation: The reaction between KBH and EDC/NHS to form an amine-reactive NHS ester is most efficient at a slightly acidic pH.

-

Amine Coupling: The reaction of the activated KBH (KBH-NHS ester) with the primary amines (e.g., lysine (B10760008) residues) on the target protein is most efficient at a slightly basic pH.[6][7][8]

For optimal results, a two-step buffering system is recommended.[6][9]

-

Activation Step: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0 .[6]

-

Coupling Step: Raise the pH to 7.2-8.0 using a buffer like PBS (Phosphate-Buffered Saline) immediately before adding the protein.[6][8]

Question 3: My protein has precipitated out of solution during the conjugation reaction. What could be the cause?

Protein precipitation can occur for several reasons:

-

Solvent Content: KBH is often dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate.

-

EDC Concentration: High concentrations of EDC can sometimes lead to protein precipitation.[6]

-

pH Changes: A rapid or significant shift in pH during the reaction can affect protein solubility and stability.

Question 4: I am seeing very little to no conjugation. Could there be an issue with my protein?

Yes, several factors related to the protein can inhibit the reaction:

-

Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the KBH-NHS ester, significantly lowering the conjugation efficiency.[10] Similarly, protein carriers like BSA or gelatin must be removed prior to conjugation.[5][10]

-

Insufficient Amine Groups: The target protein may have a low number of accessible primary amine groups (lysine residues). You can check the primary sequence of the protein to ensure there are sufficient lysine residues available for modification.[5]

-

Steric Hindrance: The lysine residues on your protein may be buried within its three-dimensional structure, making them inaccessible to the activated KBH.[3]

Question 5: How can I confirm that the carboxyl group of KBH has been successfully activated by EDC/NHS?

While direct real-time monitoring of NHS ester formation can be complex, you can infer successful activation by running control reactions. A common control is to perform the full conjugation procedure with and without the addition of EDC/NHS. A significantly higher degree of conjugation in the presence of EDC/NHS indicates successful activation.

Data Presentation

Table 1: Recommended Molar Ratios for KBH Conjugation

| Reactant | Recommended Molar Excess (over Protein) | Rationale |

| KBH | 10-50 fold | To drive the reaction towards product formation. |

| EDC | 1.2-1.5 fold (relative to KBH) | To ensure efficient activation of the carboxyl group. |

| NHS/Sulfo-NHS | 1.2-1.5 fold (relative to KBH) | To stabilize the active intermediate and improve efficiency. |

Table 2: Troubleshooting Summary

| Issue | Potential Cause | Recommended Solution |

| Low/No Conjugation | Suboptimal pH | Use a two-step buffer system (MES pH 5-6 for activation, PBS pH 7.2-8 for coupling).[6] |

| Presence of amine-containing buffers (Tris, Glycine) | Perform buffer exchange into an amine-free buffer (e.g., MES, HEPES, PBS).[5][10] | |

| Degraded EDC/NHS | Use fresh, properly stored reagents. Keep EDC desiccated.[1][2][3][] | |

| Insufficient accessible lysine residues on the protein | Check protein sequence. Consider mild denaturation if function allows. | |

| Protein Precipitation | High concentration of organic solvent (from KBH stock) | Keep the volume of organic solvent to a minimum (<10% of total reaction volume). |

| Excess EDC | Reduce the amount of EDC used.[6] | |

| Inconsistent Results | Hydrolysis of NHS-ester intermediate | Perform the coupling step immediately after activation. Avoid delays.[7][9] |

| Presence of carrier proteins (BSA, gelatin) | Purify the antibody or protein to remove interfering proteins.[5][10] |

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of KBH to a Protein

This protocol is a general guideline. Optimal conditions may vary depending on the specific protein.

Materials:

-

KBH (this compound)

-

Protein to be labeled (in an amine-free buffer like PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: MES buffer (0.1 M, pH 5.0-6.0)

-

Coupling Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.4)

-

Quenching Buffer: Tris or Glycine (1 M, pH 7.5)

-

Desalting column

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of KBH (e.g., 10 mg/mL) in anhydrous DMSO.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of KBH:

-

In a microcentrifuge tube, mix KBH with a 1.2-1.5 molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature to form the KBH-NHS ester.

-

-

Protein Preparation:

-

Ensure your protein is in the Coupling Buffer (PBS, pH 7.2-7.4) at a concentration of 1-5 mg/mL.[11] The buffer must be free of any primary amines.

-

-

Conjugation Reaction:

-

Add the activated KBH solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will consume any unreacted KBH-NHS ester.[7]

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess KBH, quenched reagents, and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Visualizations

Caption: Workflow for the two-step EDC/NHS conjugation of KBH to a protein.

Caption: Troubleshooting flowchart for low KBH conjugation efficiency.

References

- 1. m.youtube.com [m.youtube.com]

- 2. cedarlanelabs.com [cedarlanelabs.com]

- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

Technical Support Center: Optimizing MBH Hapten to Carrier Protein Ratio

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the maleimidobenzoyl-N-hydroxysuccinimide ester (MBH) hapten to carrier protein ratio for immunogen preparation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal hapten-to-carrier protein ratio?

A1: There is no single optimal ratio; it is highly dependent on the specific hapten, carrier protein, and the intended application. However, studies have shown that immunogenicity does not necessarily increase linearly with hapten density. A very high density can sometimes lead to immune tolerance. It is recommended to test a range of molar ratios to determine the optimal density for your specific experiment.

Q2: Which carrier protein should I use?

A2: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). KLH is generally considered more immunogenic due to its large size and foreignness to mammals. BSA is often used for screening assays to avoid cross-reactivity with antibodies raised against the immunization carrier.

Q3: How do I determine the hapten-to-carrier protein ratio of my conjugate?

A3: Several methods can be used to determine the hapten density. Mass spectrometry (MALDI-TOF or LC-ESI-MS) is a direct method to measure the molecular weight shift of the carrier protein after conjugation, from which the average number of haptens per protein can be calculated. UV-Vis spectroscopy can also be used if the hapten has a distinct absorbance peak.

Q4: What is the recommended pH for the conjugation reaction?

A4: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5. At pH values below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide (B117702) group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation, and the maleimide ring becomes more susceptible to hydrolysis.

Q5: How should I purify the hapten-carrier conjugate?

A5: Purification is crucial to remove unreacted hapten and crosslinker. Gel filtration chromatography (desalting columns) and dialysis are the most common and effective methods for separating the large conjugate from smaller molecules.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Ensure the reaction buffer is freshly prepared and the pH is accurately adjusted to between 6.5 and 7.5. |

| Oxidation of Thiols: Sulfhydryl groups on the hapten or carrier protein have formed disulfide bonds. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP. Degas buffers to minimize oxygen exposure. | |

| Incorrect Stoichiometry: The molar ratio of hapten to carrier protein is too low. | Increase the molar excess of the MBH-activated hapten. It is advisable to test a range of ratios. | |

| Hydrolysis of Maleimide: The maleimide group on the MBH linker has been hydrolyzed due to prolonged exposure to aqueous environments or high pH. | Prepare the maleimide-activated hapten solution immediately before use. Avoid storing it in aqueous buffers for extended periods. | |

| Precipitation During Conjugation | Poor Solubility of Hapten: The hapten is not sufficiently soluble in the reaction buffer. | Dissolve the hapten in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should be kept low to avoid denaturing the carrier protein. |

| Protein Denaturation: The carrier protein has denatured and precipitated out of solution. | Ensure the reaction conditions (pH, temperature, solvent concentration) are compatible with the stability of the carrier protein. Avoid vigorous vortexing, which can cause denaturation. | |

| Poor Immunogenicity | Suboptimal Hapten Density: The number of haptens per carrier protein is too low or too high. | Prepare and test conjugates with a range of hapten densities to identify the optimal ratio for eliciting a strong immune response. |

| Conjugate Instability: The thioether bond formed between the maleimide and thiol is not stable. | While generally stable, the thioether bond can undergo a retro-Michael reaction. Ensure proper storage of the conjugate, typically at 4°C for short-term and -20°C for long-term storage, sometimes with cryoprotectants like glycerol. |

Quantitative Data Summary

| Carrier Protein | Hapten | Molar Ratio (Hapten:Protein) Tested | Resulting Hapten Density | Effect on Immunogenicity/Assay Performance | Reference |

| BSA | Dopamine | 4:1, 5.8:1, 14:1, 18-22:1 | 4, 5.8, 14, 18-22 | Immunogenicity increased up to a density of 14, then decreased. | |

| BSA | Ciprofloxacin | Various | 21-30 | Antisera titer increased with increasing hapten density in this range. | |

| BSA | Atrazine Derivative | Various | ~15 | A high antibody titer with moderate specificity was obtained. | |

| BSA | Morphine Hapten | 25:1, 100:1, 400:1 | Not specified | A molar excess of 100-fold of hapten to maleimide-activated BSA was found to be optimal for yield and hapten density. |

Experimental Protocols

Preparation of Thiol-Containing Hapten